1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one is a synthetic compound that features a unique combination of a thiazole ring and a pyrrole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.
Pyrrole Ring Formation: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are then coupled through a series of nucleophilic substitution reactions, often facilitated by a base such as sodium hydride.
Introduction of the Trichloroethanone Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiazole ring, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the trichloroethanone moiety, potentially converting it to a hydroxyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the trichloromethyl group, where nucleophiles can replace one or more chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives with modified amino groups.
Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: The thiazole and pyrrole rings are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research:
Industry:
Agriculture: The compound could be used in the development of new pesticides or herbicides due to its biological activity.
Pharmaceuticals: Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one exerts its effects is primarily through its interaction with biological macromolecules. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The trichloroethanone moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that alter their function.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
1H-Pyrrole-2-carboxylic acid: Used in the synthesis of various biologically active compounds.
Trichloroacetyl chloride: A reagent used in the synthesis of trichloroethanone derivatives.
Uniqueness: 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and biological activity
Properties
IUPAC Name |
1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3OS/c10-9(11,12)7(16)5-1-4(2-14-5)6-3-17-8(13)15-6/h1-3,14H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLOFMHKGMDFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C2=CSC(=N2)N)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.